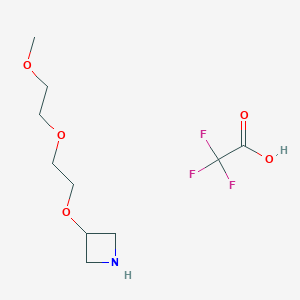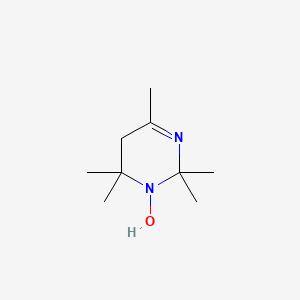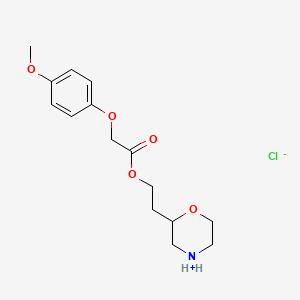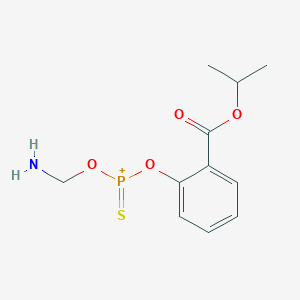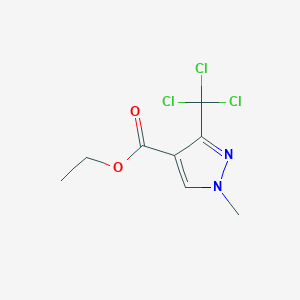
1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps to introduce the azo and chloro groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in cancer treatment. Its unique structure allows it to target specific biological pathways, making it a promising candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazolium, 6-chloro-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)azo)-1,3-dimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. This interaction can lead to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells .
Propiedades
Número CAS |
36116-31-1 |
|---|---|
Fórmula molecular |
C20H25Cl2N5O |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
2-[4-[(7-chloro-1,3-dimethylbenzimidazol-1-ium-4-yl)diazenyl]-N-ethyl-3-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C20H25ClN5O.ClH/c1-5-26(10-11-27)15-6-8-17(14(2)12-15)22-23-18-9-7-16(21)19-20(18)25(4)13-24(19)3;/h6-9,12-13,27H,5,10-11H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HVROWUCXNWCLIT-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C3C(=C(C=C2)Cl)[N+](=CN3C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


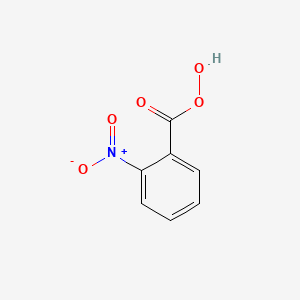
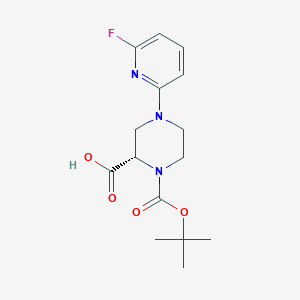
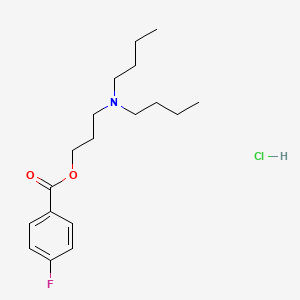

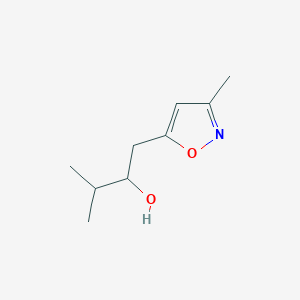
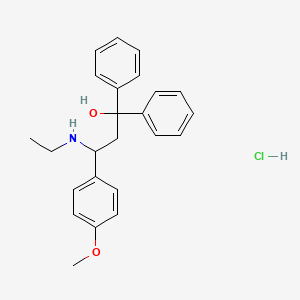
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
